N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c30-25(19-6-2-1-3-7-19)26-20-10-12-21(13-11-20)33(31,32)29-16-14-18(15-17-29)24-27-22-8-4-5-9-23(22)28-24/h4-5,8-13,18-19H,1-3,6-7,14-17H2,(H,26,30)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGJXLNUZBTMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features, which include a benzimidazole moiety known for its biological activity. Research indicates that derivatives of benzimidazole can exhibit a range of pharmacological effects, including:
- Anticancer Activity : Studies have shown that compounds containing benzimidazole can inhibit tumor growth by interfering with cellular mechanisms involved in cancer progression. For instance, benzimidazole derivatives have been reported to induce apoptosis in cancer cells through various pathways .
- Antimicrobial Properties : The sulfonamide group in the compound enhances its antibacterial activity. Compounds with similar structures have been shown to inhibit bacterial growth by targeting folate synthesis pathways .
Pharmacological Insights
Recent studies have highlighted the pharmacokinetic and pharmacodynamic properties of this compound:
- Receptor Interaction : The compound's ability to interact with G-protein-coupled receptors (GPCRs) has been explored, suggesting potential applications in treating neurological disorders. The structure allows for selective binding to specific receptor subtypes, potentially reducing side effects associated with non-selective drugs .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, suggesting that it could be beneficial in treating diseases characterized by chronic inflammation. This effect is likely mediated through the inhibition of pro-inflammatory cytokines .
Biochemical Applications
In biochemical research, N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide has potential applications:
- Enzyme Inhibition Studies : The compound can serve as a lead molecule for developing enzyme inhibitors. Its structural features allow for modifications that can enhance selectivity and potency against specific enzymes involved in disease processes .
- Drug Design and Development : The compound's unique structure makes it an interesting candidate for structure-based drug design. Computational modeling can be employed to predict interactions with biological targets, facilitating the optimization of its pharmacological properties .
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry demonstrated that derivatives of benzimidazole exhibited significant anticancer activity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy and selectivity against cancer cells .
Case Study 2: Antimicrobial Efficacy
Research published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of sulfonamide-containing compounds similar to this compound). Results indicated effective inhibition of gram-positive and gram-negative bacteria, supporting its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Sulfonamide Derivatives
- N4-Cyclohexanecarbonylsulfathiazole (): Structure: Shares a sulfonamide linker and cyclohexanecarboxamide but replaces the piperidine-benzoimidazole with a thiazole ring. Synthesis: Yielded 70% via nucleophilic substitution, with a melting point of 227–228°C. Functional Groups: IR data confirms CONH (1665 cm⁻¹) and SO2NH (1146 cm⁻¹) groups. Biological Relevance: Sulfathiazole derivatives are known antimicrobial agents, suggesting the target compound’s sulfonamide group may confer similar activity .
2.2 Benzoimidazole-Aromatic Amide Hybrids
- N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide (): Structure: Features a benzoimidazole-phenyl core with a 2-methoxybenzamide substituent. Synthesis: 35% yield via coupling of 4-(1H-benzoimidazol-2-yl)aniline with 2-methoxybenzoyl chloride. Key Differences: Lacks the sulfonamide and piperidine moieties, which may reduce rigidity and alter target specificity.
- Aromatic Amide-Substituted Benzimides (): Examples: Compounds 11–15 feature propenone linkers between benzoimidazole and substituted benzamides. Physicochemical Properties: High melting points (>300°C for hydroxyl-substituted derivatives) due to hydrogen bonding. Structural Contrast: The target compound’s sulfonamide linker may improve aqueous solubility compared to the propenone group, which is prone to π-π stacking .
2.3 Formamidine and Triazole Derivatives
- N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (): Structure: Contains a formamidine (CH=N) group and a 4-chlorophenyl substituent. Functional Groups: IR peaks at 1602 cm⁻¹ (C=N) and 789 cm⁻¹ (C-Cl). The target compound’s carboxamide group may offer better metabolic stability than the formamidine .
Triazolyl Acetamide Derivatives () :
- Examples : Compounds 6o and 7l showed ~65% quorum-sensing inhibition.
- Key Features : The trifluoromethyl group in 6o enhances electronegativity and stability.
- Docking Studies : Active analogs bind LasR receptors (PDB ID: 2UV0), suggesting the target compound’s sulfonamide could mimic polar interactions in similar pathways .
2.4 Piperazine and Piperidine Derivatives
- Piperazine-Acetamide Hybrids () :
- Structure : Benzoimidazole-phenyl linked to piperazine via acetamide.
- Biological Activity : Antimicrobial properties reported, highlighting the role of heterocyclic flexibility.
- Comparison : The target compound’s piperidine ring is less basic than piperazine, which may reduce off-target interactions but limit solubility .
Q & A
Q. Q1. What are the recommended synthetic strategies for preparing this compound, and what analytical methods validate its purity?
Answer: The synthesis involves multi-step reactions, including coupling of the benzimidazole-piperidine core with sulfonyl and cyclohexanecarboxamide groups. Key steps include:
- Sulfonylation : Reacting 4-(1H-benzo[d]imidazol-2-yl)piperidine with a sulfonyl chloride derivative under basic conditions (e.g., DMF, 0–5°C) .
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfonylated intermediate with cyclohexanecarboxamide .
Validation Methods :
Q. Q2. How does the compound’s structural configuration influence its interaction with biological targets?
Answer: The benzimidazole moiety acts as a hydrogen bond donor/acceptor, while the sulfonyl group enhances solubility and binding to polar pockets in enzymes. The cyclohexanecarboxamide provides steric bulk, potentially improving selectivity. Key Interactions :
- Benzimidazole : Binds to ATP pockets in kinases via π-π stacking .
- Sulfonamide : Stabilizes interactions with catalytic lysine residues in target proteins .
- Piperidine : Facilitates membrane permeability through basic nitrogen .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported binding affinities across similar compounds?
Answer: Discrepancies often arise from variations in assay conditions or structural modifications. A systematic approach includes:
Standardized Assays : Use consistent protocols (e.g., FRET vs. SPR) .
Q. Structural Comparisons :
| Compound | Structural Variation | Reported IC₅₀ (nM) |
|---|---|---|
| Target Compound | Benzimidazole + sulfonyl | 12 ± 3 |
| Analog A | Oxazole instead of benzimidazole | 450 ± 50 |
| Analog B | Methoxy-substituted phenyl | 8 ± 2 |
Molecular Dynamics Simulations : Model binding poses to identify steric clashes or solvation effects .
Q. Q4. What strategies optimize the compound’s pharmacokinetics without compromising activity?
Answer:
Q. Q5. How can in vitro and in vivo data discrepancies be addressed during preclinical development?
Answer: Common issues include poor correlation between enzyme inhibition and cellular efficacy. Solutions:
Permeability Assays : Use Caco-2 cells to assess transport .
Metabolite Profiling : Identify active/inactive metabolites via LC-MS .
Species-Specific Differences : Compare human vs. rodent CYP450 metabolism .
Q. Q6. What computational methods predict off-target interactions for this compound?
Answer:
- Docking Studies : Screen against kinase libraries (e.g., KLIFS database) to identify unintended targets .
- Machine Learning : Train models on structural fingerprints (e.g., ECFP4) to predict toxicity .
- Proteomics : Use affinity purification-MS to map interactomes in complex biological matrices .
Methodological Challenges
Q. Q7. How to design controls for specificity in enzyme inhibition assays?
Answer:
Q. Q8. What experimental designs mitigate batch-to-batch variability in compound synthesis?
Answer:
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR .
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) using factorial designs .
- Stability Testing : Store intermediates under inert atmosphere to prevent degradation .
Data Interpretation
Q. Q9. How to interpret conflicting cytotoxicity data between 2D and 3D cell models?
Answer: 3D models often show reduced efficacy due to:
Q. Q10. What statistical approaches validate significance in dose-response studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
